7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide
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Overview
Description
7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide is a heterocyclic compound with a unique structure that includes a pyrrolo-pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a suitable nitrile can lead to the formation of the pyrrolo-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, particularly those involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide
- 6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide
Uniqueness
7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide is unique due to its specific methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs .
Properties
CAS No. |
13925-32-1 |
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Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
7-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C7H9N3S/c1-4-6-5(2-8-4)7(11)10-3-9-6/h3-4,8H,2H2,1H3,(H,9,10,11) |
InChI Key |
LCKSTGZYVZCLND-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1)C(=S)N=CN2 |
Origin of Product |
United States |
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